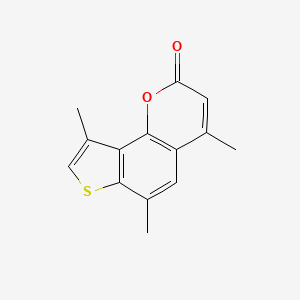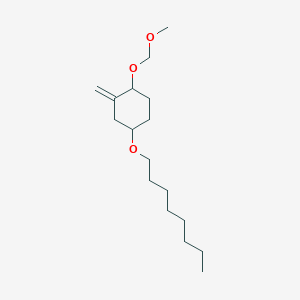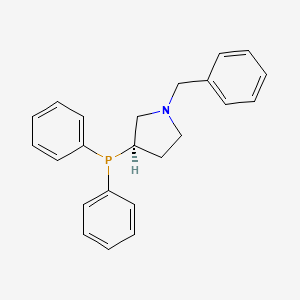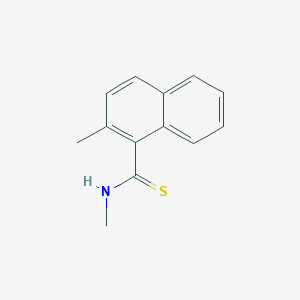![molecular formula C9H2F10O4S2 B14240162 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene CAS No. 405074-83-1](/img/structure/B14240162.png)
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene is a unique organic compound characterized by the presence of multiple fluorine atoms and bis(trifluoromethanesulfonyl) groups. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethanesulfonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the original compound .
Scientific Research Applications
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonyl groups. These groups stabilize negative charges and enhance the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid catalyst.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in separation processes and as an ionic liquid.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties.
Uniqueness
3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene is unique due to the combination of multiple fluorine atoms and bis(trifluoromethanesulfonyl) groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
CAS No. |
405074-83-1 |
|---|---|
Molecular Formula |
C9H2F10O4S2 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
3-[bis(trifluoromethylsulfonyl)methyl]-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C9H2F10O4S2/c10-2-1-3(11)6(13)4(5(2)12)7(24(20,21)8(14,15)16)25(22,23)9(17,18)19/h1,7H |
InChI Key |
QRXWXVIUOFCGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)


![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)



![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)

![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
